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Executive Summary
This guide provides a comprehensive technical overview of the Reversible Addition-

Fragmentation chain Transfer (RAFT) polymerization of 2-(Dimethylamino)ethyl
methacrylate (DMAEMA). As a stimuli-responsive monomer, DMAEMA yields polymers

(PDMAEMA) with significant potential in advanced applications, particularly in drug and gene

delivery, due to their pH- and thermo-responsive nature.[1][2][3] RAFT polymerization offers

unparalleled control over molecular weight, polydispersity, and complex architectural design

(e.g., block copolymers), making it the premier method for synthesizing well-defined

PDMAEMA for high-performance applications.[4][5] This document serves as a resource for

researchers and scientists, detailing the core mechanistic principles of RAFT, guiding the

rational design of experimental protocols, providing step-by-step methodologies, and outlining

the characterization and unique properties of the resulting polymers.

Introduction: The Synergy of a "Smart" Monomer
and a Controlled Polymerization Technique
The convergence of advanced polymer chemistry and biomedical science has created a

demand for "smart" materials that can respond to specific environmental cues. 2-
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(Dimethylamino)ethyl methacrylate (DMAEMA) is a prominent example of a monomer that

imparts such intelligence to polymers. The resulting polymer, PDMAEMA, contains tertiary

amine groups that are readily protonated or deprotonated in response to changes in

environmental pH.[2][3] This ionization modulates the polymer's solubility, leading to a distinct

pH-responsive behavior and, under certain conditions, a Lower Critical Solution Temperature

(LCST), where the polymer undergoes a reversible phase transition from soluble to insoluble

with increasing temperature.[3][6]

To fully exploit these properties in sensitive applications like drug delivery, the polymer's

structure must be precisely controlled.[7][8] Conventional free-radical polymerization yields

polymers with broad molecular weight distributions and undefined end-groups, limiting their

utility. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful

form of reversible-deactivation radical polymerization (RDRP) that overcomes these limitations.

[4] By employing a thiocarbonylthio chain transfer agent (CTA), RAFT establishes a dynamic

equilibrium between active (propagating) and dormant polymer chains, ensuring that all chains

grow at a similar rate.[9] This affords exceptional control over the final molecular weight, results

in very narrow molecular weight distributions (low polydispersity), and preserves the chain-end

functionality, enabling the synthesis of complex architectures like block copolymers.[4]

This guide focuses on the practical and theoretical aspects of applying RAFT polymerization to

DMAEMA, providing the necessary knowledge to design, execute, and validate the synthesis of

well-defined, stimuli-responsive PDMAEMA.

Core Principles: The RAFT Polymerization
Mechanism
RAFT polymerization is a sophisticated process that superimposes a degenerative chain

transfer equilibrium onto a conventional free-radical polymerization system (initiation,

propagation, termination).[4] The key to this control is the RAFT agent, or CTA.[4] The

mechanism can be broken down into several key stages.[4][10]

I. Initiation: A standard radical initiator (e.g., AIBN) thermally decomposes to generate initial

radicals (I•).[4]

II. Propagation: These radicals add to a monomer (M) to form a short propagating chain

(Pₙ•).[4][10]
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III. Pre-Equilibrium: The propagating radical (Pₙ•) rapidly adds to the RAFT agent

(ZC(=S)SR), forming an intermediate radical adduct. This adduct can fragment, releasing

either the initial propagating chain (Pₙ•) or the R group as a new radical (R•). This new

radical then initiates a new polymer chain (Pₘ•).[4][9]

IV. Main Equilibrium: This is the heart of the RAFT process. A dynamic equilibrium is

established where propagating chains (Pₙ•) reversibly add to the polymeric thiocarbonylthio

compound (the dormant species), forming the intermediate radical. This rapid exchange

between active and dormant species ensures that all chains have an equal probability of

growing, leading to a controlled molecular weight and a narrow molecular weight distribution.

[9]

V. Termination: As in any radical polymerization, termination occurs when two radicals

combine. However, in a well-controlled RAFT system, the concentration of propagating

radicals is kept very low, minimizing the contribution of termination events.
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Caption: The RAFT polymerization mechanism.
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Experimental Design & Optimization for DMAEMA
Polymerization
A successful RAFT polymerization of DMAEMA hinges on the judicious selection of the CTA,

initiator, and solvent, as well as precise control over reaction parameters.

Component Selection: The Causality Behind the
Choices
Chain Transfer Agent (CTA): The choice of CTA is the most critical parameter for a controlled

polymerization. The effectiveness of a CTA is determined by its Z and R groups, which

modulate the reactivity of the C=S bond and the stability of the intermediate radical.[4][9] For

methacrylates like DMAEMA, which are classified as "more-activated monomers" (MAMs),

trithiocarbonates and dithioesters are highly effective.
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RAFT Agent

Class

Example

CTA
Z-Group R-Group

Suitability for

DMAEMA
Reference

Dithioesters

Cumyl

dithiobenzoat

e (CDB)

Phenyl Cumyl

Excellent:

Widely

reported for

good control

over

methacrylate

polymerizatio

n.

[11]

2-Cyanoprop-

2-yl

dithiobenzoat

e (CPDB)

Phenyl
2-Cyanoprop-

2-yl

Excellent:

Provides

good

reinitiation

and control.

Used in both

organic and

aqueous

systems.

[2][3][12][13]

Trithiocarbon

ates

4-Cyano-4-

(phenylcarbo

nothioylthio)p

entanoic acid

(CPADB)

Phenyl

4-

cyanopentan

oic acid

Excellent:

Water-soluble

variant of

CPDB, ideal

for aqueous

RAFT.

[12][14]

Dibenzyl

trithiocarbona

te (DBTTC)

Benzyl Benzyl

Good: Used

for

synthesizing

triblock

copolymers

with

PDMAEMA.

[2][3]
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Why this choice? The Z-group (e.g., phenyl in dithiobenzoates) activates the C=S bond for

rapid addition of propagating radicals. The R-group must be a good homolytic leaving group

to ensure efficient fragmentation of the intermediate radical and must be able to re-initiate

polymerization effectively.[4] For methacrylates, tertiary R-groups like 2-cyanoprop-2-yl are

preferred as they mimic the structure of the propagating radical.

Initiator: A conventional thermal radical initiator, such as 2,2'-Azobisisobutyronitrile (AIBN) or

the water-soluble 4,4'-Azobis(4-cyanopentanoic acid) (V-501), is typically used.[9][11][12] The

initiator concentration influences the polymerization rate and the total number of "dead" chains

(those terminated by radical-radical coupling).[9] A molar ratio of CTA to initiator between 3:1

and 10:1 is common to ensure that the vast majority of chains are initiated via the RAFT

mechanism, thus preserving the "living" nature of the polymer.

Solvent: The choice of solvent depends on the desired application and the solubility of the

components.

Organic Solvents: Toluene and 1,4-dioxane are frequently used, as they are good solvents

for the monomer, polymer, and common CTAs/initiators.[11][13]

Aqueous Media: For biomedical applications, direct polymerization in water is highly

desirable.[12][14][15] This requires a water-soluble CTA (like CPADB) and initiator (like V-

501).[12][14] The pH of the aqueous solution must be carefully controlled (typically buffered

around pH 5-7) to prevent hydrolysis of the CTA and to manage the protonation state of the

DMAEMA monomer.[8]

Reaction Parameters & Theoretical Molecular Weight
The target molecular weight of the polymer is controlled by the initial molar ratio of monomer to

CTA. The theoretical number-average molecular weight (Mₙ,ₜₕ) can be calculated using the

following equation:

Mₙ,ₜₕ = (([M]₀ / [CTA]₀) * p * Mₘ) + MCTA [9]

Where:

[M]₀: Initial concentration of monomer
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[CTA]₀: Initial concentration of Chain Transfer Agent

p: Monomer conversion (fractional)

Mₘ: Molar mass of the monomer (DMAEMA: 157.21 g/mol )

MCTA: Molar mass of the CTA

Parameter Typical Range Rationale / Field Insight

Temperature 60 - 80 °C

Balances a reasonable

polymerization rate with the

half-life of the initiator (e.g.,

AIBN at 70°C). Higher

temperatures can increase

termination.

[Monomer]₀/[CTA]₀ 20:1 to 500:1

This ratio directly determines

the target degree of

polymerization (and thus,

molecular weight).

[CTA]₀/[Initiator]₀ 3:1 to 10:1

A higher ratio minimizes the

fraction of dead chains,

improving the "livingness" and

end-group fidelity of the final

polymer.

Reaction Time 4 - 24 hours

Dependent on temperature,

concentrations, and target

conversion. Kinetics should be

monitored to avoid high

conversions where termination

becomes more prevalent.

Step-by-Step Experimental Protocol: RAFT
Polymerization of DMAEMA
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This protocol describes a representative lab-scale synthesis of PDMAEMA in an organic

solvent targeting a degree of polymerization (DP) of 100.

Materials:

Monomer: 2-(Dimethylamino)ethyl methacrylate (DMAEMA), passed through a basic

alumina column to remove inhibitor.

CTA: 2-Cyanoprop-2-yl dithiobenzoate (CPDB).

Initiator: 2,2'-Azobisisobutyronitrile (AIBN).

Solvent: 1,4-Dioxane, anhydrous.

Equipment: Schlenk flask, rubber septum, magnetic stirrer, oil bath, vacuum/nitrogen line.

Procedure:

Reagent Calculation & Preparation:

Target DP = 100.

DMAEMA: (100) * 157.21 g/mol = 15.72 g

CPDB: (1) * 221.32 g/mol = 0.221 g

AIBN: ([CTA]/5) * 164.21 g/mol = (1/5) * 164.21 g/mol = 0.033 g

Weigh DMAEMA (e.g., 3.14 g, 20 mmol), CPDB (0.044 g, 0.2 mmol), and AIBN (0.0066 g,

0.04 mmol) directly into a dry Schlenk flask containing a magnetic stir bar.

Add 1,4-dioxane to achieve the desired monomer concentration (e.g., 50% w/w).

Degassing (Critical Step):

Seal the flask with a rubber septum.

Perform at least three cycles of freeze-pump-thaw to remove dissolved oxygen, which

terminates radical chains and inhibits polymerization.[16]
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To do this, freeze the reaction mixture in liquid nitrogen until solid.[16]

Apply a high vacuum for several minutes.

Close the flask to the vacuum and thaw the mixture in a water bath.[16]

Backfill the flask with an inert gas (Nitrogen or Argon). Repeat.

Polymerization:

After the final cycle, ensure the flask is under a positive pressure of inert gas.

Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 70 °C).[16]

Start magnetic stirring. The reaction is typically allowed to proceed for a set time (e.g., 8

hours).

Monitoring & Termination:

To monitor kinetics, samples can be withdrawn periodically via a degassed syringe and

analyzed by ¹H NMR (for conversion) and SEC (for Mₙ and Đ).

To terminate the reaction, remove the flask from the oil bath and expose the mixture to air

by opening the flask. Rapid cooling in an ice bath will also quench the polymerization.

Polymer Isolation & Purification:

Precipitate the polymer by slowly adding the reaction mixture into a large volume of a non-

solvent (e.g., cold n-hexane or diethyl ether) while stirring.

The purified PDMAEMA will precipitate as a solid or viscous oil.

Decant the supernatant and re-dissolve the polymer in a small amount of a good solvent

(e.g., THF or dichloromethane).

Repeat the precipitation step two more times to remove unreacted monomer and other

impurities.

Dry the final polymer under vacuum until a constant weight is achieved.
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Caption: A typical experimental workflow for RAFT polymerization.
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Characterization of PDMAEMA: Validating Control
Thorough characterization is essential to confirm the success and control of the RAFT

polymerization.

Size Exclusion Chromatography (SEC / GPC): This is the primary technique for determining

the polymer's molecular weight distribution. A successful RAFT polymerization is indicated

by:

A narrow, monomodal peak.

A low polydispersity index (Đ or PDI = Mₙ/Mₙ), typically < 1.3.[12][14]

A linear increase in number-average molecular weight (Mₙ) with monomer conversion.[11]

[17]

Field Insight: PDMAEMA can interact with standard SEC columns, leading to peak tailing

and inaccurate molecular weight determination.[13] It is often necessary to add a small

amount of an amine, like triethylamine (TEA), to the eluent (e.g., THF) to suppress these

interactions.[13]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the polymer

structure and to calculate monomer conversion.

Conversion: Calculated by comparing the integral of a polymer backbone proton

resonance to that of a vinyl proton resonance from the remaining monomer.

Structure: Confirms the presence of the DMAEMA repeating units and can be used for

end-group analysis to verify the incorporation of the RAFT agent fragments.
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Characterization Result
Expected Outcome for

Controlled RAFT
Significance

Kinetics Plot (ln[M]₀/[M] vs.

time)

Linear relationship after a

potential short induction

period.

Indicates a constant

concentration of propagating

radicals, a hallmark of a

controlled process.[11]

Mₙ vs. Conversion Plot Linear increase from the origin.

Demonstrates that polymer

chain growth is proportional to

monomer consumption, as

expected for a living

polymerization.[17]

Polydispersity (Đ) Đ < 1.3

Confirms that all polymer

chains are growing at a similar

rate, resulting in a uniform

product.[12][14]

¹H NMR Spectrum

Disappearance of monomer

vinyl peaks (~5.5-6.1 ppm) and

appearance of broad polymer

backbone peaks (~0.8-2.0

ppm).

Confirms polymerization and

allows for quantification of

monomer conversion.

The Unique Chemistry of PDMAEMA: Stimuli-
Responsiveness
The tertiary amine side-chains of PDMAEMA give it its "smart" properties, which are retained

after RAFT synthesis.

pH-Responsiveness: In acidic conditions (pH < pKa ≈ 7.5), the tertiary amine groups become

protonated, acquiring a positive charge. The electrostatic repulsion between these charges

causes the polymer chain to adopt an extended, hydrophilic conformation, making it soluble

in water. In basic conditions (pH > pKa), the amine groups are deprotonated and neutral. The

polymer becomes hydrophobic, causing the chains to collapse and, at sufficient

concentration or molecular weight, precipitate from the aqueous solution.[1][2]
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Thermo-Responsiveness (LCST): In its neutral (basic) state, PDMAEMA exhibits a Lower

Critical Solution Temperature (LCST) in water, typically around 32-50 °C.[3] Below the LCST,

the polymer is soluble. Above the LCST, the polymer chains dehydrate and aggregate,

leading to a sharp, reversible phase transition to an insoluble state. This LCST behavior is

highly dependent on pH; protonation of the amine groups increases the polymer's

hydrophilicity and can eliminate the LCST entirely under sufficiently acidic conditions.[6]

High pH (e.g., pH 9)

Low pH (e.g., pH 5)

Neutral Amine Groups
Collapsed, Hydrophobic Chain

⇌

Protonated Amine Groups (+)
Extended, Hydrophilic Chain

Click to download full resolution via product page

Caption: pH-responsive behavior of PDMAEMA in aqueous solution.

Applications in Drug and Gene Development
The precise control afforded by RAFT, combined with the stimuli-responsive nature of

PDMAEMA, makes these polymers ideal candidates for advanced therapeutic delivery

systems.

Gene Delivery: The cationic nature of PDMAEMA at physiological pH allows it to

electrostatically bind with anionic genetic material like plasmid DNA or siRNA, condensing it

into nanoparticles called "polyplexes." These complexes protect the genetic payload from

degradation and facilitate its entry into cells.[8][18]
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pH-Responsive Drug Delivery: RAFT can be used to synthesize block copolymers containing

a PDMAEMA segment. These copolymers can self-assemble into nanostructures (e.g.,

micelles) that encapsulate hydrophobic drugs.[2][5] In the slightly acidic environment of a

tumor or within a cell's endosome, the PDMAEMA block becomes protonated, triggering the

disassembly of the nanostructure and the release of the encapsulated drug.[1]

Smart Surfaces and Formulations: PDMAEMA can be grafted onto surfaces or incorporated

into hydrogels to create materials whose properties (e.g., wettability, swelling) can be tuned

by pH or temperature.[3]
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Problem Potential Cause(s) Solution / Mitigation Strategy

Broad Polydispersity (Đ > 1.5)

1. Inefficient CTA for the

monomer. 2. Too much initiator

([CTA]/[I] ratio too low). 3.

Presence of oxygen or other

impurities.

1. Select a CTA with high

transfer constant for

methacrylates (e.g., CPDB). 2.

Increase the [CTA]/[I] ratio to

>5. 3. Ensure rigorous

degassing (freeze-pump-thaw)

and use purified reagents.

Inhibition Period / Slow

Polymerization

1. Slow fragmentation of the

initial RAFT adduct (R-group is

a poor leaving group). 2.

Impurities in the monomer.

1. Choose a RAFT agent with

a suitable R-group (e.g.,

tertiary alkyl for

methacrylates). 2. Purify the

monomer by passing it through

an inhibitor removal column.

Bimodal or Tailing SEC Trace

1. Incomplete consumption of

the initial RAFT agent. 2.

Chain transfer to solvent or

monomer. 3. Interaction of the

polymer's amine groups with

the SEC column.

1. Allow sufficient time for the

pre-equilibrium to complete. 2.

Choose a robust solvent. 3.

Add a competitive amine (e.g.,

triethylamine) to the SEC

eluent.[13]

Loss of "Living" Character

1. Reaction run to very high

conversion (>95%), where

termination becomes

statistically significant. 2.

Potential hydrolysis of the

thiocarbonylthio end-group,

especially in aqueous media at

high pH.

1. Target a moderate

conversion (e.g., 70-90%) for

subsequent chain extensions.

2. For aqueous RAFT, maintain

a slightly acidic to neutral pH.

Conclusion
The RAFT polymerization of 2-(Dimethylamino)ethyl methacrylate represents a powerful and

versatile platform for the creation of advanced, functional polymers. By understanding the core

principles of the RAFT mechanism and making informed choices regarding the chain transfer
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agent, initiator, and reaction conditions, researchers can synthesize PDMAEMA with

predetermined molecular weights, low polydispersity, and preserved end-group fidelity. This

level of control is paramount for harnessing the polymer's inherent pH- and thermo-responsive

properties, paving the way for sophisticated applications in drug delivery, gene therapy, and

other areas of materials science where precision and "intelligence" are required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. A Study on the Dual Thermo- and pH-Responsive Behaviors of Well-Defined Star-like
Block Copolymers Synthesize by Combining of RAFT Polymerization and Thiol-Ene Click
Reaction [mdpi.com]

2. scielo.br [scielo.br]

3. researchgate.net [researchgate.net]

4. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia
[en.wikipedia.org]

5. files01.core.ac.uk [files01.core.ac.uk]

6. Dually responsive multiblock copolymers via RAFT polymerization: Synthesis of
temperature- and redox-responsive copolymers of PNIPAM and PDMAEMA - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. mdpi.com [mdpi.com]

9. pubs.acs.org [pubs.acs.org]

10. polymer.bocsci.com [polymer.bocsci.com]

11. researchgate.net [researchgate.net]

12. Synthesis and Characterization of 2-(Dimethylamino)ethyl Methacrylate Homopolymers
via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization:
Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

13. researchgate.net [researchgate.net]

14. Synthesis and Characterization of 2-(Dimethylamino)ethyl Methacrylate Homopolymers
via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization |
Semantic Scholar [semanticscholar.org]

15. researchgate.net [researchgate.net]

16. youtube.com [youtube.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 18 / 19 Tech Support

https://www.benchchem.com/product/b026375?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2073-4360/14/9/1695
https://www.mdpi.com/2073-4360/14/9/1695
https://www.mdpi.com/2073-4360/14/9/1695
https://www.scielo.br/j/mr/a/krsYfpkgyBM34hTStCWjnvK/
https://www.researchgate.net/publication/268687250_Synthesis_of_stimuli-sensitive_copolymers_by_RAFT_polymerization_potential_candidates_as_drug_delivery_systems
https://en.wikipedia.org/wiki/Reversible_addition%E2%88%92fragmentation_chain-transfer_polymerization
https://en.wikipedia.org/wiki/Reversible_addition%E2%88%92fragmentation_chain-transfer_polymerization
https://files01.core.ac.uk/download/pdf/548659409.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2531254/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2531254/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2531254/
https://www.researchgate.net/publication/271983763_Using_RAFT_Polymerization_to_Synthesize_Potential_DrugGene_Delivery_System
https://www.mdpi.com/2073-4360/3/2/693
https://pubs.acs.org/doi/10.1021/acs.macromol.7b00767
https://polymer.bocsci.com/support/reversible-addition-fragmentation-chain-transfer-polymerization-raft.html
https://www.researchgate.net/publication/288436013_Synthesis_of_poly2-N_N-dimethylaminoethyl_methacrylate_by_raft_polymerization
https://www.bohrium.com/paper-details/synthesis-and-characterization-of-2-dimethylamino-ethyl-methacrylate-homopolymers-via-aqueous-raft-polymerization-and-their-application-in-miniemulsion-polymerization/812328676317200385-3554
https://www.bohrium.com/paper-details/synthesis-and-characterization-of-2-dimethylamino-ethyl-methacrylate-homopolymers-via-aqueous-raft-polymerization-and-their-application-in-miniemulsion-polymerization/812328676317200385-3554
https://www.bohrium.com/paper-details/synthesis-and-characterization-of-2-dimethylamino-ethyl-methacrylate-homopolymers-via-aqueous-raft-polymerization-and-their-application-in-miniemulsion-polymerization/812328676317200385-3554
https://www.researchgate.net/publication/227577824_Synthetic_and_characterization_aspects_of_dimethylaminoethyl_methacrylate_reversible_addition_fragmentation_chain_transfer_RAFT_polymerization
https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-Methacrylate-via-Xiong-Ni/0936d40d8e083e0587dcd11d4cf5697d9a8f1e19
https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-Methacrylate-via-Xiong-Ni/0936d40d8e083e0587dcd11d4cf5697d9a8f1e19
https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-Methacrylate-via-Xiong-Ni/0936d40d8e083e0587dcd11d4cf5697d9a8f1e19
https://www.researchgate.net/publication/227066031_Synthesis_and_Characterization_of_2-Dimethylaminoethyl_Methacrylate_Homopolymers_via_aqueous_RAFT_Polymerization_and_Their_Application_in_Miniemulsion_Polymerization
https://www.youtube.com/watch?v=GgrlASm29CI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. researchgate.net [researchgate.net]

18. Aqueous RAFT synthesis of block and statistical copolymers of 2-(α-d-
mannopyranosyloxy)ethyl methacrylate with 2-(N,N-dimethylamino)ethyl methacrylate and
their application for nonviral gene delivery - Polymer Chemistry (RSC Publishing)
[pubs.rsc.org]

To cite this document: BenchChem. [RAFT polymerization of 2-(Dimethylamino)ethyl
methacrylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b026375#raft-polymerization-of-2-dimethylamino-
ethyl-methacrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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